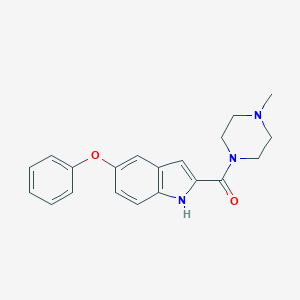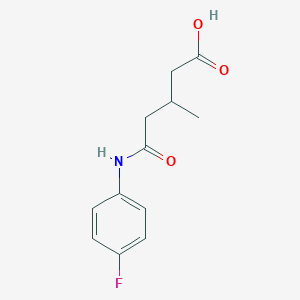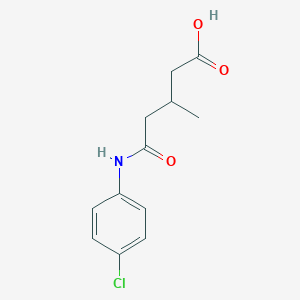![molecular formula C20H18N2O4S B277003 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277003.png)
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as EHP-101, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic properties. EHP-101 is a small molecule that has been studied for its anti-inflammatory and neuroprotective effects. In
作用機序
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exerts its anti-inflammatory and neuroprotective effects through its ability to modulate the activity of various signaling pathways in the body. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation. 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide also modulates the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of neuronal survival and regeneration.
Biochemical and Physiological Effects:
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of neurodegeneration.
実験室実験の利点と制限
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to have a good safety profile in animal studies. However, 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One potential direction is to investigate its potential therapeutic effects in human clinical trials. Another direction is to explore its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. Finally, studies are needed to investigate the potential side effects of 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in humans.
合成法
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the reaction of 2-methyl-4-nitrophenol with ethyl 2-bromoacetate to form 1-ethyl-2-(4-nitro-2-methylphenyl)acetate. This compound is then reduced to 1-ethyl-2-(4-amino-2-methylphenyl)acetate, which is further reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
科学的研究の応用
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory effects in animal models of multiple sclerosis and traumatic brain injury. 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been studied for its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
分子式 |
C20H18N2O4S |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C20H18N2O4S/c1-3-22-17-9-10-18(14-5-4-6-15(19(14)17)20(22)24)27(25,26)21-16-8-7-13(23)11-12(16)2/h4-11,21,23H,3H2,1-2H3 |
InChIキー |
IUBXHLYJWALLRO-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=C(C=C(C=C4)O)C)C=CC=C3C1=O |
正規SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=C(C=C(C=C4)O)C)C=CC=C3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)


![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)
